molecular formula C21H15N3O3 B2827610 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile CAS No. 866043-00-7

2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile

Cat. No.: B2827610
CAS No.: 866043-00-7
M. Wt: 357.369
InChI Key: PVTKKOWJHAFRFZ-UHFFFAOYSA-N
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Description

2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile is a complex organic compound with a unique structure that includes isoindole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the isoindole moiety: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.

    Introduction of the ethoxy linker: This step involves the reaction of the isoindole derivative with an appropriate ethoxy-containing reagent.

    Attachment of the pyrrole ring: The final step involves the coupling of the ethoxy-linked isoindole with a pyrrole derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-6-pyrrol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c22-14-17-18(23-10-3-4-11-23)8-5-9-19(17)27-13-12-24-20(25)15-6-1-2-7-16(15)21(24)26/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTKKOWJHAFRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3C#N)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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